molecular formula C9H5N3O B6143253 4-(1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 595567-06-9

4-(1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No. B6143253
CAS RN: 595567-06-9
M. Wt: 171.16 g/mol
InChI Key: UXAAKLFBYMIAOB-UHFFFAOYSA-N
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Description

4-(1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3O . It is a derivative of the 1,3,4-oxadiazole class of compounds .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The intermediate 5 was alkylated with ethyl 4-chloroacetoacetate to get 29, which was then cyclized with substituted phenylhydrazines to produce the desired 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 4-(1,3,4-oxadiazol-2-yl)benzonitrile can be represented by the InChI code: 1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H .


Physical And Chemical Properties Analysis

4-(1,3,4-oxadiazol-2-yl)benzonitrile has a molecular weight of 171.16 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Therapy

Compounds with the 1,3,4-oxadiazole moiety have been explored for their potential as anticancer agents. Specifically, they have been designed to inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy due to its role in cell proliferation and survival .

DNA Gyrase Inhibition

Another application is the inhibition of DNA gyrase, an enzyme involved in DNA replication. Inhibitors that target this enzyme can prevent the replication of bacterial DNA, making them potential candidates for antibacterial drugs .

Acetylcholinesterase Inhibition

Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used to treat neurodegenerative diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory .

Tubulin Polymerization Inhibition

Some 1,3,4-oxadiazole derivatives act as inhibitors of tubulin polymerization. This action can arrest the cell cycle in cancer cells at the G2/M stage, which is crucial for cell division and can lead to apoptosis or programmed cell death .

Safety and Hazards

The safety information for 4-(1,3,4-oxadiazol-2-yl)benzonitrile indicates that it may be harmful if swallowed or in contact with skin. It may cause eye irritation and may be harmful if inhaled .

Future Directions

The 1,3,4-oxadiazole scaffold, to which 4-(1,3,4-oxadiazol-2-yl)benzonitrile belongs, has been found to possess a wide variety of biological activities, particularly for cancer treatment . Future research may focus on the development of novel 1,3,4-oxadiazol-2-yl)benzonitrile-based drugs with high cytotoxicity towards malignant cells .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAAKLFBYMIAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Oxadiazol-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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